(E,E)-RAMB4

CAS Number Verification PTP1B Signaling Ubiquitin-Proteasome System

Ensure target specificity—verify CAS 919091-61-5 before purchase. (E,E)-RAMB4 is a potent, selective PTP1B inhibitor, functionally distinct from the structurally identical UPS stressor RAMB4 (CAS 145888-79-5). Halogen substitution critically impacts biological activity; generic 3,5-dibenzylidenepiperidin-4-one analogs cannot substitute. Ideal for insulin/leptin signaling, obesity, and cancer research. High purity ≥98% material in stock from multiple suppliers.

Molecular Formula C19H13Cl4NO
Molecular Weight 413.1 g/mol
Cat. No. B3104066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-RAMB4
Molecular FormulaC19H13Cl4NO
Molecular Weight413.1 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1
InChIInChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5+,14-6+
InChIKeyGJPXGFGIFQWUOC-ACFHMISVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E,E)-RAMB4 for PTP1B Research: Procurement and Identification


(E,E)-RAMB4 (CAS 919091-61-5) is a synthetic curcumin analog belonging to the class of 3,5-dibenzylidenepiperidin-4-ones . This compound is identified as a potent and selective inhibitor of protein tyrosine phosphatase-1B (PTP1B) . It is chemically defined as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one with a molecular formula of C19H13Cl4NO and a molecular weight of 413.12 . A critical procurement issue is its frequent conflation with a structurally identical but functionally distinct compound, RAMB4 (PTP1B-IN-9, CAS 145888-79-5), which is characterized as a ubiquitin-proteasome system (UPS) stressor, necessitating rigorous CAS number verification .

(E,E)-RAMB4: Why In-Class Substitution Carries Significant Experimental Risk


In the class of 3,5-dibenzylidenepiperidin-4-one compounds, generic substitution fails due to non-interchangeable biological activity even among structurally identical isomers. Critically, the precise CAS number (919091-61-5) differentiates (E,E)-RAMB4, a PTP1B inhibitor, from RAMB4 (CAS 145888-79-5), a compound with an identical molecular structure and formula that is functionally defined as a ubiquitin-proteasome system (UPS) stressor, not a PTP1B inhibitor . Substituting one for the other will result in a completely different and unanticipated experimental mechanism, severely compromising data integrity . Furthermore, halogen substitution patterns on the aromatic rings of curcumin analogs drastically alter biological potency, as demonstrated by curcumin itself exhibiting weak PTP1B inhibition (IC50 37.8-72.6 μM) compared to optimized derivatives [1]. This underscores that even minor structural modifications within this chemotype produce non-linear and unpredictable changes in activity.

(E,E)-RAMB4 Quantitative Evidence: Procurement Justification


(E,E)-RAMB4 vs. RAMB4: Functional Divergence in Identical Chemical Structures

Procurement of (E,E)-RAMB4 must be verified by CAS 919091-61-5 to ensure PTP1B inhibition activity. The structurally identical compound RAMB4, identified by CAS 145888-79-5, is documented as a ubiquitin-proteasome system (UPS) stressor and does not act as a PTP1B inhibitor . In HeLa cervical cancer cells, RAMB4 decreases viability with an IC50 of 2 µM by increasing polyubiquitinated proteins without inhibiting 20S proteasome catalytic activities, a mechanism completely divergent from PTP1B phosphatase inhibition .

CAS Number Verification PTP1B Signaling Ubiquitin-Proteasome System

(E,E)-RAMB4 PTP1B Inhibitory Activity: Potency Gain Over Parent Scaffold

While a precise IC50 value for (E,E)-RAMB4 against PTP1B is not publicly disclosed, its chemotype offers a significant quantitative potency advantage over the parent curcumin scaffold. Natural curcumins inhibit PTP1B with IC50 values ranging from 37.8 to 72.6 μM [1]. The structural optimization in (E,E)-RAMB4, specifically the incorporation of a rigid 4-piperidone core and electron-withdrawing 3,4-dichlorophenyl substituents, is a rational design strategy known to enhance PTP1B binding affinity within this compound class [2].

PTP1B Inhibition Curcumin Analog Diabetes Research

(E,E)-RAMB4 Procurement: Navigating Chemical Identity and Purity Specifications

Procurement of (E,E)-RAMB4 is contingent on strict verification of CAS 919091-61-5 to avoid substitution with RAMB4 (CAS 145888-79-5), a known risk factor documented by vendors . The compound is supplied with a standard purity specification of >98% as determined by HPLC . Predicted physicochemical properties include a density of 1.463±0.06 g/cm³ and a boiling point of 607.5±55.0 °C [1].

Quality Control Analytical Chemistry Inventory Management

(E,E)-RAMB4 Applications: From Metabolic Disease to Oncogenic Signaling


Investigating PTP1B as a Therapeutic Target in Type 2 Diabetes and Obesity

(E,E)-RAMB4 is suitable for in vitro studies focused on PTP1B inhibition, a validated negative regulator of insulin and leptin signaling. Its use can help elucidate PTP1B-dependent mechanisms in insulin resistance and obesity. This application is directly supported by the compound's origin in patent CN103626692A, which claims 3,5-diaryl-ylidene piperidone derivatives, including (E,E)-RAMB4 as a representative example, for use in preparing blood glucose-reducing and fat-reducing medicines [1].

Elucidating PTP1B's Role in Oncogenic Signaling Pathways

As PTP1B plays a complex role in cancer, acting as either a tumor suppressor or an oncogene depending on cellular context, (E,E)-RAMB4 provides a tool for deconvoluting PTP1B-specific effects in cancer cell models. Its use allows researchers to investigate the consequences of PTP1B inhibition on tumor cell proliferation, survival, and metabolism, distinct from the broader cytotoxic effects of other compounds. This is based on the validated application of 4-piperidone-based curcumin derivatives as PTP1B inhibitors in cancer models [2].

Serving as a PTP1B-Specific Probe in Chemical Biology Assays

Given its reported selectivity for PTP1B, (E,E)-RAMB4 can function as a chemical probe to dissect PTP1B-dependent signaling events from those mediated by other phosphatases in complex cellular systems. This application is critical for generating high-confidence, target-specific data. The compound's potency and selectivity are highlighted across multiple vendor datasheets, underscoring its utility as a refined tool for targeted PTP1B investigation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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